molecular formula C11H15N2O4PSe B056973 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide CAS No. 125150-14-3

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide

Cat. No. B056973
M. Wt: 349.2 g/mol
InChI Key: LEPGVPRJVCCLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, also known as SeDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds, which are widely used in agriculture, industry, and medicine. SeDPA is a unique compound due to its selenium atom, which gives it unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is related to its ability to inhibit the activity of acetylcholinesterase, which is an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide binds to the active site of the enzyme, preventing it from breaking down acetylcholine, which is a neurotransmitter that is essential for the normal functioning of the nervous system. This results in the accumulation of acetylcholine, which leads to the overstimulation of the nervous system and ultimately, the death of the insect.

Biochemical And Physiological Effects

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In insects, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide causes the overstimulation of the nervous system, leading to paralysis and death. In mammals, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can also inhibit the activity of acetylcholinesterase, leading to similar effects. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has a lower toxicity in mammals compared to insects, due to the differences in the structure and function of their nervous systems.

Advantages And Limitations For Lab Experiments

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target insects, making it a potential alternative to conventional pesticides that have a broader spectrum of activity. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential applications in the field of medicine, due to its ability to induce apoptosis in cancer cells. However, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has some limitations, including its relatively low solubility in water, which can make it difficult to study its properties and effects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide also has potential toxicity concerns, which need to be addressed before it can be used in various applications.

Future Directions

There are several future directions for the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. One of the main directions is the development of new synthesis methods that can improve the yield and purity of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide. Another direction is the study of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide's potential applications in the field of medicine, particularly in the development of new anticancer agents. Further studies are also needed to investigate the toxicity and environmental impact of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide, particularly in the context of its use as a pesticide. Overall, 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is a promising compound that has potential applications in various fields, and further research is needed to fully understand its properties and effects.

Synthesis Methods

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide can be synthesized using various methods, including the reaction between 2-nitroaniline and 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide in the presence of selenium powder. The reaction produces 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide as a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has been the subject of various scientific research studies due to its potential applications in the fields of medicine, agriculture, and industry. One of the main applications of 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide is its use as a pesticide, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. 5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide has also been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

125150-14-3

Product Name

5,5-Dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide

Molecular Formula

C11H15N2O4PSe

Molecular Weight

349.2 g/mol

IUPAC Name

5,5-dimethyl-N-(2-nitrophenyl)-2-selanylidene-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C11H15N2O4PSe/c1-11(2)7-16-18(19,17-8-11)12-9-5-3-4-6-10(9)13(14)15/h3-6H,7-8H2,1-2H3,(H,12,19)

InChI Key

LEPGVPRJVCCLRJ-UHFFFAOYSA-N

SMILES

CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1(COP(=[Se])(OC1)NC2=CC=CC=C2[N+](=O)[O-])C

Other CAS RN

125150-14-3

synonyms

5,5-dimethyl-2-(2-nitrophenyl)amino-1,3,2-dioxaphosphorinane 2-selenide
5,5-DNADS

Origin of Product

United States

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